8-Thiabicyclo[4.3.0]non-3-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,7,7a-hexahydro-2-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTZLIXTXJMRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996115 | |
| Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74601-20-0, 74626-69-0 | |
| Record name | Benzo(c)thiophene, 1,3,3a,4,7,7a-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074601200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Thiabicyclo 4.3.0 Non 3 Ene and Its Chemical Derivatives
Convergent and Divergent Synthetic Approaches to the 8-Thiabicyclo[4.3.0]non-3-ene Core
The construction of the this compound framework, a key heterocyclic motif, can be achieved through various synthetic strategies. These approaches are broadly categorized as convergent, where fragments of the molecule are synthesized separately and then joined, and divergent, where a common intermediate is elaborated into a variety of final products.
Synthesis via Ramberg-Bäcklund Reaction of Precursor Thiolanes and Chlorsulfoxides
The Ramberg-Bäcklund reaction is a powerful tool for the formation of alkenes from α-halo sulfones. numberanalytics.com This reaction proceeds through the base-mediated formation of a carbanion, which then undergoes intramolecular nucleophilic substitution to form a transient three-membered episulfone ring. numberanalytics.com Subsequent extrusion of sulfur dioxide yields the desired alkene. numberanalytics.com The reaction was first described in 1940 and has since become a staple in organic synthesis for its ability to form carbon-carbon double bonds. numberanalytics.comsynarchive.com
A notable application of this reaction is in the synthesis of cyclobutene (B1205218) derivatives from corresponding thiolanes. Research has shown that utilizing chlorosulfoxides as intermediates in the Ramberg-Bäcklund reaction can lead to higher yields of cyclobutene derivatives compared to the use of chlorosulfones. researchgate.netresearchgate.net This improved efficiency was demonstrated in the synthesis of 2,5-o-benzeno-3,4-benzobicyclo[4.2.0]octa-3,7-diene from 2,5-o-benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-ene. researchgate.netresearchgate.net
The general mechanism of the Ramberg-Bäcklund reaction involves:
Deprotonation of the α-halo sulfone to generate a carbanion. numberanalytics.com
Intramolecular nucleophilic substitution to form an episulfone. numberanalytics.com
Extrusion of sulfur dioxide (SO2) to form the alkene. numberanalytics.com
The reaction can be influenced by the choice of base, with weak bases often leading to the formation of Z-alkenes, while strong bases predominantly yield E-alkenes. organic-chemistry.org Modern modifications of the Ramberg-Bäcklund reaction allow for the in situ generation of α-halosulfones from readily available sulfones, circumventing the need for a separate and often problematic halogenation step. organic-chemistry.org
| Feature | Description | Reference |
|---|---|---|
| Reactants | α-halo sulfones | numberanalytics.com |
| Product | Alkene | numberanalytics.com |
| Byproduct | Sulfur dioxide (SO₂) | numberanalytics.com |
| Key Intermediate | Episulfone | numberanalytics.com |
| Stereoselectivity | Dependent on base strength; weak bases favor Z-alkenes, strong bases favor E-alkenes. | organic-chemistry.org |
Multi-Component and Cascade Reactions for Constructing the Thiabicyclic Moiety
Multi-component reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways for the synthesis of complex molecules from simple starting materials in a single operation. wikipedia.org20.210.105 Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates or changing reaction conditions. wikipedia.org
These strategies have been applied to the synthesis of various bicyclic systems. For instance, a radical cascade reaction of cyclobutanes has been developed to produce highly functionalized cyclobutene derivatives. rsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, catalyzed by copper. rsc.org
While direct examples for the synthesis of this compound via MCRs or cascade reactions are not extensively detailed in the provided search results, the principles of these reactions are broadly applicable to the construction of such bicyclic systems. For example, free radical cyclizations involving a β-thioacrylate system have been used to obtain 8-thiabicyclo[4.3.0]nonanes. researchgate.net Another approach involves a cascade reaction catalyzed by AuCl₃, which starts with a cycloisomerization of enynol or enynamine derivatives to form 1,3-butadiene (B125203) derivatives, followed by a Diels-Alder cycloaddition to yield fused or spirocyclic compounds. researchgate.net
| Reaction Type | Starting Materials | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Radical Cascade | Cyclobutanes | C-H bond cleavage, C-N/C-S/C-Br bond formation | Functionalized cyclobutenes | rsc.org |
| Free Radical Cyclization | Monocyclic precursors with β-thioacrylate | Intramolecular cyclization | 8-Thiabicyclo[4.3.0]nonanes | researchgate.net |
| Gold-Catalyzed Cascade | Enynol/Enynamine derivatives | Cycloisomerization/Diels-Alder cycloaddition | Fused or spirocyclic compounds | researchgate.net |
Strategies for Stereoselective and Enantioselective Synthesis (e.g., related to cyclobutenes)
The stereoselective and enantioselective synthesis of the this compound core and related cyclobutene derivatives is of significant importance for accessing chiral molecules with potential biological activity. Several strategies have been developed to control the stereochemistry of these bicyclic systems.
One approach involves the catalyst-controlled chemodivergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from bicyclo[1.1.0]butanes (BCBs). nih.gov By selecting the appropriate catalyst, either the bicyclo[2.1.1]hexane or the cyclobutene product can be selectively generated. nih.gov For example, a Cu(I) catalyst favors the formation of bicyclo[2.1.1]hexanes, while a Au(I) catalyst promotes the synthesis of cyclobutenes. nih.gov
Another powerful method is the enantioselective [2+2]-cycloaddition between alkynes and alkenyl derivatives to form cyclobutenes. nih.gov Cobalt-catalyzed [2+2]-cycloadditions have been shown to produce a wide variety of cyclobutenes with high enantioselectivities (86–97% ee). nih.gov
Furthermore, ring-rearrangement metathesis (RRM) of cyclobutene systems containing an alkene tether provides an efficient route to various bicyclic systems. beilstein-journals.org This strategy has been employed to synthesize medium-sized bicyclic compounds. beilstein-journals.org
Horse liver alcohol dehydrogenase (HLADH) has been utilized for the preparative-scale, highly enantioselective reductions of racemic cis and trans bicyclic ketones, leading to chiral alcohols with excellent enantiomeric excess (>97% ee). datapdf.com These chiral alcohols can serve as valuable intermediates in the synthesis of enantiomerically pure bicyclic compounds.
Synthetic Pathways to Oxidized Analogues: Emphasis on this compound 8,8-Dioxide
The oxidized analogues of this compound, particularly the sulfone derivative (8,8-dioxide), are important synthetic targets. These compounds can serve as precursors for further transformations or exhibit interesting chemical properties themselves.
Controlled Oxidations for Sulfone and Sulfoxide (B87167) Formation
The selective oxidation of sulfides to either sulfoxides or sulfones is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed to achieve this transformation. For the synthesis of cis-8-thiabicyclo[4.3.0]nonane 8,8-dioxide, a solution of the corresponding sulfide (B99878) can be treated with ethereal monoperphthalic acid at low temperatures. orgsyn.org This method has been shown to afford the sulfone in high yields (92-95%). orgsyn.org
Other common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperbenzoic acid (mCPBA). organic-chemistry.orgbham.ac.uk The chemoselectivity of sulfide oxidation can often be controlled by the reaction conditions, such as temperature and the choice of oxidant. organic-chemistry.org For example, using urea-hydrogen peroxide (UHP), thioglycosides can be selectively oxidized to sulfoxides with 1.5 equivalents of UHP at 60 °C, or to sulfones with 2.5 equivalents of UHP at 80 °C. beilstein-journals.org
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| Monoperphthalic acid | Sulfone | Ether, 0°C | orgsyn.org |
| Urea-hydrogen peroxide (1.5 equiv) | Sulfoxide | Acetic acid, 60°C | beilstein-journals.org |
| Urea-hydrogen peroxide (2.5 equiv) | Sulfone | Acetic acid, 80°C | beilstein-journals.org |
| meta-Chloroperbenzoic acid (mCPBA) | Sulfoxide/Sulfone | Dependent on stoichiometry and conditions | bham.ac.uk |
Ring Closure and Cyclization Strategies for Sulfolane (B150427) Ring Systems
The construction of the sulfolane ring, a five-membered cyclic sulfone, is a key step in the synthesis of compounds like this compound 8,8-dioxide. Ring-closing metathesis (RCM) has emerged as a general and highly efficient method for the synthesis of cyclic sulfones. acs.org This approach has been used to prepare various cyclic sulfones, which can then undergo further transformations such as Diels-Alder reactions or the Ramberg-Bäcklund reaction. acs.org
Radical cyclization is another strategy for the construction of five-membered ring structures. nih.gov For example, a cobalt(II)-based metalloradical C-H alkylation has been used for the asymmetric synthesis of sulfolanes from α-methoxycarbonyl-α-diazosulfones. nih.gov
The gas-phase pyrolysis of bi- and tricyclic sulfolanes related to the this compound 8,8-dioxide ring system has also been studied to understand their fragmentation patterns. st-and.ac.uk
Chemical Reactivity and Mechanistic Investigations of 8 Thiabicyclo 4.3.0 Non 3 Ene Systems
Gas-Phase Pyrolysis and Thermal Fragmentation Patterns of 8-Thiabicyclo[4.3.0]non-3-ene 8,8-Dioxide
The thermal decomposition of cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide in the gas phase is a complex process that is highly dependent on structural factors, particularly the degree of ring strain. Unlike its more strained analogues, the decomposition of this compound requires forcing conditions and follows a pathway of complete fragmentation rather than a cleaner, more predictable retro-cycloaddition.
Elucidation of Retro-Diels-Alder Reaction Pathways
The retro-Diels-Alder (rDA) reaction is a common thermal fragmentation pathway for cyclic systems formed via [4+2] cycloadditions. However, in the case of cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide, flash vacuum pyrolysis (FVP) does not yield products consistent with a simple rDA reaction. Instead of reverting to cyclohexadiene and an unstable sulfene or its decomposition products, the molecule undergoes complete fragmentation of the sulfolane (B150427) ring, producing benzene and toluene.
This resistance to the rDA pathway is attributed to the relatively low ring strain in the fused 5/6-ring system. In contrast, more rigid, bridged analogues of this compound readily undergo retro-Diels-Alder reactions at much lower temperatures. For instance, the 2,5-bridged analogues decompose cleanly via an rDA pathway to give 1,3-dienes and the decomposition products of 3-sulfolene (buta-1,3-diene and sulfur dioxide). This highlights the critical role of ring strain in facilitating pericyclic cycloreversion reactions.
Mechanisms of Sulfur Dioxide Extrusion
The extrusion of sulfur dioxide (SO₂) is a characteristic reaction of sulfones, often proceeding through a concerted cheletropic extrusion mechanism to form a new carbon-carbon double bond. While the parent cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide undergoes extensive fragmentation, chemical modification can alter its decomposition pathway to favor SO₂ extrusion.
Epoxidation of the double bond in the cyclohexene ring of related bicyclic sulfones leads to a significant change in their thermal fragmentation behavior. Upon pyrolysis, these epoxidized derivatives lose only SO₂, producing novel divinyl epoxides. This suggests that modification of the electronic and structural properties of the molecule can channel the decomposition energy into a specific reaction pathway, favoring the cheletropic extrusion of sulfur dioxide over other fragmentation routes.
Influence of Bridged-Ring Strain on Thermal Decomposition
The influence of bridged-ring strain on the thermal decomposition pathways of these bicyclic sulfones is profound. A comparative analysis of the pyrolysis of cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide and its more strained, bridged counterparts clearly illustrates this principle. The less strained, fused system requires high temperatures for decomposition and fragments completely, whereas the more strained systems decompose at lower temperatures via a well-defined retro-Diels-Alder reaction.
| Compound | Ring System | Pyrolysis Conditions | Major Products | Dominant Pathway |
|---|---|---|---|---|
| cis-8-Thiabicyclo[4.3.0]non-3-ene 8,8-dioxide | Fused 5/6 Membered Rings | Forcing Conditions | Benzene, Toluene | Complete Fragmentation |
| 2,5-Bridged Analogues | Strained Bridged Rings | Lower Temperatures | 1,3-Dienes, Buta-1,3-diene, SO₂ | Retro-Diels-Alder Reaction |
Ring Transformation and Skeletal Rearrangement Processes
Beyond thermal fragmentation, the this compound skeleton is a substrate for various ring transformation and rearrangement reactions, which are fundamental processes in organic synthesis for creating molecular complexity.
Investigation of Ring Contraction Reactions
Ring contraction reactions offer a pathway to smaller, often more strained, cyclic systems. In the context of sulfones, a conceptually related transformation is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene via a three-membered episulfone intermediate, accompanied by the extrusion of sulfur dioxide. msu.edu This reaction effectively contracts the carbon chain by one atom during the formation of the episulfone. While this specific reaction has not been detailed for this compound itself, it represents a potential pathway for skeletal rearrangement within this class of compounds, should appropriate substitution be present. Such transformations are driven by the formation of a stable alkene and the expulsion of a small gaseous molecule. msu.edu
Intramolecular Cycloaddition Reactions and Pericyclic Reconstructions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for skeletal reconstruction. msu.eduwikipedia.org The unsaturated nature of the this compound system makes it a candidate for intramolecular cycloadditions, provided a suitable interacting functional group is tethered to the bicyclic frame.
Unsaturated sulfones are known to participate in intramolecular Diels-Alder reactions, where the sulfone group can act as a versatile activating group. acs.org Studies on closely related systems, such as 8-thiabicyclo[3.2.1]octane skeletons containing 1,3-diene moieties, have shown that they readily undergo [4+2] cycloadditions with high facial and exo/endo selectivity. These reactions provide efficient access to complex tricyclic and tetracyclic compounds. The principles governing these reactions suggest that appropriately substituted derivatives of this compound could undergo similar intramolecular pericyclic reconstructions to generate novel polycyclic architectures.
Electrophilic and Nucleophilic Reactivity of the Thiabicyclic System
The reactivity of the this compound system is characterized by the interplay between the nucleophilic sulfur atom and the reactive π-system of the carbon-carbon double bond. This duality allows for a range of chemical transformations to occur at different sites within the molecule.
Reactions at the Endocyclic Carbon-Carbon Double Bond
The endocyclic double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition and functionalization products. The electronic effects of the bridged sulfur atom can influence the regioselectivity and stereoselectivity of these reactions.
While specific studies on the electrophilic and nucleophilic addition reactions of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from related systems. For instance, studies on the analogous 8-oxabicyclo[4.3.0]non-3-ene series have explored the electronic effects of the heteroatom on the double bond's reactivity acs.org. Such investigations provide a framework for predicting the behavior of the thia-analogue.
Transformations Involving the Bridged Sulfur Atom
The lone pairs of electrons on the bridged sulfur atom make it a nucleophilic center, susceptible to attack by various electrophiles. This reactivity allows for a range of transformations, including alkylation and oxidation, which modify the properties and reactivity of the entire bicyclic system.
S-Alkylation: The sulfur atom in related saturated thiabicyclane series, such as 7- and 8-thiabicyclo[4.3.0]nonanes, has been shown to undergo S-alkylation with reagents like methyl and ethyl iodides, as well as trialkoxonium tetrafluoroborates, to form the corresponding sulfonium salts researchgate.net. This reaction highlights the nucleophilic character of the sulfur atom within this bicyclic framework. It is expected that the sulfur atom in this compound would exhibit similar reactivity towards alkylating agents.
The table below summarizes the expected transformations at the bridged sulfur atom:
| Transformation | Reagent Example | Product |
| S-Alkylation | Methyl Iodide | 8-Methyl-8-thionia-bicyclo[4.3.0]non-3-ene iodide |
| Oxidation | Hydrogen Peroxide | This compound 8-oxide |
| Oxidation | Peroxyacetic acid | This compound 8,8-dioxide |
Catalytic Reactions Utilizing this compound Scaffolds (e.g., cobalt-catalyzed transformations)
The unique topology and the presence of a heteroatom in the this compound scaffold make it an interesting candidate for applications in catalysis, both as a ligand and as a substrate. While specific examples of the use of this exact scaffold in cobalt-catalyzed transformations are not prevalent in the reviewed literature, related systems have shown promise.
For instance, cobalt(I)-catalyzed neutral Diels-Alder reactions have been studied with 1,3-dienes incorporated into an 8-thiabicyclo[3.2.1]octane backbone, which is a related but different bicyclic system researchgate.net. This suggests that the presence of a sulfur-containing bicyclic framework can be compatible with and potentially influence the outcome of cobalt-catalyzed reactions.
Furthermore, the broader field of cobalt-catalyzed C-H functionalization is rapidly expanding, with various ligands being developed to control the reactivity and selectivity of these transformations snnu.edu.cnmdpi.com. It is conceivable that derivatives of this compound could be designed to act as chiral ligands in such reactions, where the sulfur atom could coordinate to the metal center and the bicyclic framework could provide a specific steric environment to influence the stereochemical outcome of the reaction.
The potential for this scaffold to act as a substrate in cobalt-catalyzed reactions is also an area for exploration. The endocyclic double bond could participate in various cobalt-mediated cycloadditions or other bond-forming reactions.
The following table outlines potential, though not yet explicitly reported, catalytic applications of the this compound scaffold:
| Catalytic Application | Potential Role of the Scaffold | Example of a Related Transformation |
| Asymmetric Catalysis | Chiral ligand for a metal catalyst | Cobalt-catalyzed enantioselective C-H functionalization snnu.edu.cn |
| Substrate in Cycloadditions | Diene or dienophile component | Cobalt(I)-catalyzed Diels-Alder reactions of related thiabicyclic dienes researchgate.net |
| Substrate in C-H Functionalization | Directed C-H activation | General cobalt-catalyzed C-H functionalization reactions mdpi.com |
Advanced Structural Analysis and Spectroscopic Characterization Methodologies for 8 Thiabicyclo 4.3.0 Non 3 Ene and Its Derivatives
X-ray Crystallographic Investigations of 8-Thiabicyclo[4.3.0]non-3-ene Derivatives and Analogues
While specific X-ray crystallographic data for the parent this compound is not extensively detailed in the provided results, the study of analogous and derivative structures offers significant insights. For instance, research on various bicyclo[3.3.1]nonane derivatives, which share a similar bicyclic framework, has utilized X-ray diffraction to establish their definitive molecular structures in the solid state. researcher.life These studies often reveal the preferred conformations, such as the chair-boat conformation observed in some 3-azabicyclo[3.3.1]nonane-1,5-diamines. researcher.life
The power of X-ray crystallography is further demonstrated in the characterization of complex polycyclic systems, where it provides unequivocal proof of structure. rsc.org For example, the crystal structure of π-tetracyclo auremn.org.brauremn.org.brnih.govst-andrews.ac.ukwikipedia.orgcopernicus.orghexadecapenta-4,6,11,13,15-enetricarbonyliron was determined with high precision, revealing the intricate fusion of its ring systems. rsc.org Similarly, crystallographic analysis of various dicarboxamides has shed light on the influence of heteroatoms on hydrogen bonding patterns, a crucial aspect for understanding crystal packing and supramolecular chemistry. mdpi.com
Interactive Table: Crystallographic Data for Analogous Bicyclic and Polycyclic Systems.
| Compound/System | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| π-tetracyclo auremn.org.brauremn.org.brnih.govst-andrews.ac.ukwikipedia.orgcopernicus.orghexadecapenta-4,6,11,13,15-enetricarbonyliron | Monoclinic | P21/a | Tetracyclic organic molecule with a six-membered ring bonded to an iron atom. | rsc.org |
| 3,5-Pyridinedicarboxamide (PDC) | Monoclinic | P21/n | V-shaped orientation of amide groups; heteroatom acts as an H-bond acceptor. | mdpi.com |
| 2,5-Thiophenedicarboxamide (TDC) | Monoclinic | - | V-shaped orientation of amide groups; heteroatom does not interact with amide -NH2 groups. | mdpi.com |
| 2,5-Furandicarboxamide (FDC-subl) | Monoclinic | - | V-shaped orientation of amide groups; heteroatom does not interact with amide -NH2 groups. | mdpi.com |
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. copernicus.org For the this compound framework, NMR is instrumental in determining the relative orientation of atoms and functional groups, thereby assigning the stereochemistry and conformational preferences of the molecule. researchgate.net
Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of each nucleus. mdpi.com More advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the establishment of connectivity between atoms. mdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is crucial for determining the three-dimensional structure and conformation. mdpi.com
The application of NMR in conformational analysis is well-established, allowing for the study of equilibria between different conformers in solution. auremn.org.br By analyzing chemical shifts and coupling constants, and sometimes employing variable temperature NMR studies, researchers can deduce the predominant conformations and the energy barriers between them. copernicus.org For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, NOESY was used to investigate the influence of substituents on the molecular conformation in solution. mdpi.com
Interactive Table: NMR Techniques for Structural Elucidation.
| NMR Technique | Information Provided | Application to this compound System |
|---|---|---|
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Determination of proton chemical shifts and coupling constants to infer local geometry. |
| ¹³C NMR | Chemical environment of carbon atoms. | Identification of the carbon skeleton and the electronic environment of each carbon. |
| COSY | Correlation between coupled protons. | Establishing proton-proton connectivities within the bicyclic framework. |
| HSQC | Correlation between protons and directly attached carbons. | Assigning proton resonances to their corresponding carbon atoms. |
| HMBC | Correlation between protons and carbons over two or three bonds. | Establishing long-range connectivities to piece together the molecular structure. |
Mass Spectrometry for Analysis of Fragmentation Pathways (e.g., in pyrolysis studies)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org In pyrolysis studies, where molecules are subjected to high temperatures, MS is employed to identify the resulting decomposition products. nih.govresearchgate.netugent.be
The fragmentation of energetically unstable molecular ions provides a "fingerprint" that can be used to deduce the original structure. wikipedia.org For bicyclic sulfur compounds like this compound, mass spectrometry can reveal characteristic fragmentation pathways. For example, studies on related bicyclic systems have shown that the initial ionization can lead to specific bond cleavages, such as alpha-cleavage adjacent to the sulfur atom, or retro-Diels-Alder reactions in unsaturated systems. libretexts.orgmiamioh.edu
In the context of pyrolysis, the combination of pyrolysis with gas chromatography-mass spectrometry (Py-GC-MS) is a powerful method for analyzing the thermal decomposition products of complex materials, including those containing sulfur. nih.gov This technique has been used to study the release of thiophenic sulfur compounds from coal during pyrolysis. nih.gov While direct pyrolysis studies on this compound are not detailed in the provided search results, the fragmentation patterns of related organosulfur compounds can offer insights into its expected behavior. For instance, the mass spectra of Z-bicyclo[4.3.0]nonane show a prominent ion corresponding to the loss of an ethylene (B1197577) molecule. aip.org
Interactive Table: Common Fragmentation Pathways in Mass Spectrometry.
| Fragmentation Type | Description | Potential Relevance to this compound |
|---|---|---|
| Alpha-Cleavage | Homolytic cleavage of a bond adjacent to a radical site, often on a heteroatom. libretexts.org | Cleavage of the C-S bond or the C-C bond adjacent to the sulfur atom. |
| Retro-Diels-Alder | A reverse pericyclic reaction that breaks a cyclohexene-type ring into a diene and a dienophile. | If the five-membered ring opens, a retro-Diels-Alder reaction could occur in the six-membered ring. |
Conformational Analysis and Stereochemical Preferences of the Bicyclic System
NMR spectroscopy is a primary tool for investigating these conformational preferences in solution. copernicus.org By analyzing coupling constants and using techniques like NOESY, it is possible to determine the relative orientations of the protons and thus deduce the preferred conformation of the rings. mdpi.com Computational methods are also frequently employed to calculate the relative energies of different conformations and to complement the experimental data.
For example, studies on related bicyclo[3.3.1]nonane systems have shown that they can adopt various conformations, including chair-chair, boat-chair, and boat-boat forms, depending on the substituents. researchgate.net The stereochemical assignment is often achieved through a combination of NMR spectroscopy and X-ray crystallography. researchgate.netresearcher.life
Computational Chemistry and Theoretical Investigations of 8 Thiabicyclo 4.3.0 Non 3 Ene Systems
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the localization of transition states and the elucidation of reaction mechanisms at the molecular level. For 8-thiabicyclo[4.3.0]non-3-ene systems, key reactions of interest include cycloadditions and C-H activations.
Diels-Alder Cycloadditions: The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. acs.org The reverse reaction, the retro-Diels-Alder (rDA) reaction, is also of significant interest. researchgate.net Computational studies on derivatives of this compound, such as 7-Thiabicyclo[4.3.0]non-3-ene 7,7-dioxide, have been performed to understand their thermal decomposition. researchgate.net Upon flash vacuum pyrolysis, these molecules can undergo a retro-Diels-Alder reaction, breaking the molecule into smaller fragments. researchgate.net
Theoretical calculations can determine the activation barriers for these processes, clarifying the regioselectivity and stereoselectivity of the reaction. By modeling the transition state, chemists can understand the geometric and electronic factors that control the reaction's outcome. For instance, calculations can predict whether the endo or exo product is favored in a Diels-Alder reaction by comparing the energies of the respective transition states. researchgate.net
C-H Activation: The selective functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern chemistry. princeton.edu While specific computational studies on C-H activation of this compound are not widely documented, theoretical methods are frequently used to explore the mechanisms of such reactions catalyzed by transition metals. acs.org These studies typically investigate the energetics of different proposed pathways, such as oxidative addition or concerted metalation-deprotonation (CMD). acs.org For a molecule like this compound, computational screening could identify potential sites for C-H activation and predict the activation energies required, guiding the development of new synthetic methodologies. nih.gov
Elucidation of Electronic Structure, Bonding Characteristics, and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods can provide detailed information about how electrons are distributed within the this compound framework. Techniques like Natural Bond Orbital (NBO) analysis are used to investigate orbital interactions, charge distribution, and bonding. researchgate.net
The presence of the sulfur heteroatom and the C=C double bond are the key features influencing the electronic properties of this compound. The sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center. The double bond is an electron-rich region, susceptible to electrophilic attack and participation in cycloaddition reactions. NBO analysis can quantify these characteristics by examining donor-acceptor interactions between filled and empty orbitals. For example, hyperconjugation between the C-S σ orbitals and the C=C π* antibonding orbital can influence the molecule's stability and reactivity. taylorfrancis.com
Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reaction pathways. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
| Orbital/Descriptor | Significance |
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons; associated with nucleophilicity. Localized on the π-bond and sulfur atom. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | An indicator of kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. unibo.it MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes shape at a given temperature. nih.gov
For this compound, a bicyclic system, MD simulations can explore its conformational landscape. The fused five- and six-membered rings are not planar and can adopt several low-energy conformations, such as envelope and twisted forms for the five-membered ring and chair-like or boat-like forms for the six-membered ring. MD simulations can map the transitions between these conformers and determine their relative populations. This information is crucial for understanding how the molecule's shape influences its recognition by enzymes or its reactivity in solution. unibo.it Enhanced sampling techniques within MD can be used to overcome energy barriers and explore the conformational space more efficiently. nih.gov
Applications of 8 Thiabicyclo 4.3.0 Non 3 Ene As a Key Synthetic Building Block in Complex Molecule Synthesis
Strategic Intermediate in Natural Product Synthesis
The inherent structural features of 8-thiabicyclo[4.3.0]non-3-ene make it an ideal starting point for the synthesis of complex natural products. Its strategic use allows for the efficient assembly of core skeletons that would otherwise require lengthy and less efficient synthetic routes.
Access to Structurally Complex Ladderane Lipids and Related Biomolecules
Ladderane lipids, characterized by their linearly fused cyclobutane (B1203170) rings, are fascinating and challenging synthetic targets found in the membranes of anaerobic ammonium-oxidizing (anammox) bacteria. researchgate.netnih.gov The synthesis of these unique lipids often involves the construction of strained polycyclic systems, a task for which this compound and its derivatives have proven valuable. While direct use of the parent compound is not explicitly detailed in the synthesis of ladderanes, the principles of using sulfur-containing bicyclic compounds to facilitate ring contractions and the formation of cyclobutane rings are central to some synthetic strategies. For instance, the Ramberg–Bäcklund reaction, a method that can be applied to derivatives of thianes, is a key step in some ladderane syntheses to form cyclobutene (B1205218) moieties. researchgate.net This reaction involves the extrusion of sulfur dioxide from an α-halo sulfone, leading to the formation of a carbon-carbon double bond within a ring system, a transformation conceptually related to the chemistry of this compound derivatives.
A general strategy for synthesizing ladderane structures involves the photochemical [2+2] cycloaddition to form cyclobutane rings. nih.govwikipedia.org However, alternative approaches have been developed. One such approach involves the elaboration of a cyclobutane precursor which is then subjected to further cycloadditions. wikipedia.org The synthesis of a nih.gov-ladderdiene has been achieved through the addition of two equivalents of maleic anhydride (B1165640) to acetylene, followed by a Ramberg–Bäcklund ring contraction to form the remaining two rings. wikipedia.org This highlights the utility of sulfur-based methodologies in accessing the strained ring systems characteristic of ladderanes.
| Synthetic Target | Key Transformation Involving Sulfur Heterocycles | Significance |
| nih.gov-Ladderdiene | Ramberg–Bäcklund ring contraction | Formation of fused cyclobutane rings. wikipedia.org |
| Ladderane Lipids | Not explicitly using the parent compound, but related sulfur-based ring contractions are employed. | Enables the synthesis of densely packed membrane lipids. researchgate.netnih.gov |
Utility in the Total Synthesis of Aspidodispermine and other Alkaloid Skeletons
The Aspidosperma family of alkaloids comprises a large group of structurally complex and biologically active compounds. nih.gov The total synthesis of these molecules represents a significant challenge in organic chemistry. This compound has been instrumental in developing novel strategies to access the core structures of these alkaloids.
A notable application is in a divergent approach to the pyrroloquinoline scaffold present in many Aspidosperma alkaloids. researchgate.net This strategy involves a sequence of reactions including a [2+2]-photocycloaddition, a Ramberg-Bäcklund type contraction, and a strain-promoted electrocyclic rearrangement of a bicyclo[2.2.0]hexene intermediate. researchgate.net The synthesis of 2,5-o-benzeno-3,4-benzobicyclo[4.2.0]octa-3,7-diene from 2,5-o-benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-ene demonstrates the utility of this precursor in forming the crucial cyclobutene ring. researchgate.netresearchgate.net This transformation proceeds in better yields when using the corresponding chloro sulfoxides compared to the chloro sulfones typically employed in the Ramberg-Bäcklund reaction. researchgate.net This approach has been successfully applied to the total synthesis of aspidodispermine. researchgate.net
| Alkaloid Target | Key Intermediate Derived from Sulfur Heterocycle | Synthetic Strategy |
| Aspidodispermine | 2,5-o-Benzeno-3,4-benzobicyclo[4.2.0]octa-3,7-diene | Pericyclic framework reconstruction via Ramberg-Bäcklund type contraction. researchgate.net |
Role in the Synthesis of Cantharidin (B1668268) Analogues
Cantharidin, a potent vesicant, and its analogues have attracted considerable interest due to their potential therapeutic applications. The synthesis of these compounds often relies on Diels-Alder reactions to construct the core 7-oxabicyclo[2.2.1]heptane skeleton. While direct application of this compound in cantharidin synthesis is not the primary route, the chemistry of related bicyclic sulfolanes is relevant. google.comnih.gov The gas-phase pyrolysis of sulfolanes related to the this compound 8,8-dioxide ring system has been studied to understand their fragmentation patterns, which provides insights into the stability and reactivity of such bicyclic systems. google.comgoogle.com This fundamental knowledge can inform the design of precursors for complex molecules. Improved methods for the synthesis of cantharidin often focus on enhancing the efficiency of the key Diels-Alder cycloaddition step. google.com
Enabler for the Construction of Novel Ring Systems and Architectures
Beyond its application in natural product synthesis, this compound serves as a valuable precursor for the construction of a variety of unique and challenging ring systems.
Precursor to Strained Cyclobutene Derivatives and other Carbocycles
One of the most significant applications of this compound and its derivatives is the synthesis of strained cyclobutene rings. The sulfur atom can be readily oxidized to a sulfone, which can then undergo alkylative desulfonylation with ring contraction to introduce a 1,2-dimethylcyclobutene moiety into a bicyclo[4.2.0]octa-3,6-diene framework. acs.org This methodology has been employed in the synthesis of various substituted cyclooctatetraenes. acs.org
The conversion of the corresponding thiolanes to cyclobutene derivatives can be achieved in higher yields by using chloro sulfoxides as intermediates rather than the chloro sulfones of the Ramberg-Bäcklund reaction. researchgate.netresearchgate.net This improved procedure has been demonstrated in the synthesis of 2,5-o-benzeno-3,4-benzobicyclo[4.2.0]octa-3,7-diene from 2,5-o-benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-en. researchgate.net
| Starting Material | Key Reaction | Product | Significance |
| This compound dioxide derivative | Alkylative desulfonylation with ring contraction | 1,2-Dimethylcyclobutene-fused bicyclo[4.2.0]octa-3,6-diene | Access to substituted cyclooctatetraenes. acs.org |
| 2,5-o-Benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-en | Chloro sulfoxide (B87167) mediated ring contraction | 2,5-o-Benzeno-3,4-benzobicyclo[4.2.0]octa-3,7-diene | Efficient synthesis of a strained cyclobutene derivative. researchgate.net |
Facilitation of Propellane Structure Synthesis
Propellanes are a class of compounds characterized by three rings sharing a common carbon-carbon bond. Their unique three-dimensional structure and inherent strain have made them fascinating targets for synthetic chemists. This compound derivatives have played a role in the synthesis of these challenging architectures.
The same synthetic pathway used to generate cyclobutene derivatives from 2,5-o-benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-en has been successfully extended to the synthesis of 2,5-o-benzeno-3,4-benzo[4.2.2]propella-3,7,9-triene in improved yields. researchgate.netresearchgate.net This demonstrates the power of this sulfur-based methodology to construct not only strained bicyclic systems but also the more complex and highly strained propellane frameworks.
| Precursor | Product | Reaction Type |
| 2,5-o-Benzeno-3,4-benzo-8-thiabicyclo[4.3.0]non-3-en | 2,5-o-Benzeno-3,4-benzo[4.2.2]propella-3,7,9-triene | Chloro sulfoxide mediated ring contraction. researchgate.net |
Contributions to the Development and Refinement of Modern Organic Synthetic Methodology
The strategic use of specific molecular frameworks to probe and establish new synthetic principles is a cornerstone of modern organic chemistry. The this compound scaffold, particularly its sulfone derivative, has served as a valuable tool in refining synthetic methodologies, most notably in the field of thermal decomposition and fragmentation reactions. Research into the pyrolysis of this ring system has provided significant insights into how molecular structure, ring strain, and substitution patterns dictate reaction pathways, thereby contributing to the predictive power of synthetic chemistry.
A pivotal study on the gas-phase pyrolysis of cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide and its analogues has elucidated the divergent fragmentation patterns that can be accessed from this system. rsc.org These investigations have demonstrated how the inherent structural features of the bicyclic sulfolane (B150427) can be manipulated to direct thermal breakdown towards either complete fragmentation or controlled retro-cycloaddition reactions, offering pathways to valuable chemical feedstocks and complex dienes. rsc.org
The thermal behavior of cis-8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide itself revealed that the molecule is remarkably stable, requiring forcing conditions to induce decomposition. rsc.org Under such conditions, it undergoes extensive fragmentation of the sulfolane ring. In contrast, introducing additional strain, for example by incorporating a 2,5-bridge, dramatically lowers the temperature required for reaction and alters the pathway to a cleaner, more predictable retro-Diels-Alder reaction. rsc.org This reaction yields synthetically useful 1,3-dienes along with the decomposition products of 3-sulfolene. rsc.org
Further methodological refinement was demonstrated by modifying the alkene functionality within the bicyclic system. Epoxidation of the double bond in the bridged analogues led to a significant shift in the fragmentation outcome upon pyrolysis. Instead of a retro-Diels-Alder pathway, these epoxide derivatives exclusively extrude sulfur dioxide (SO₂), providing a novel route to divinyl epoxides. rsc.org The study also extended to the saturated parent compound, cis-8-thiabicyclo[4.3.0]nonane 8,8-dioxide, which upon flash vacuum pyrolysis (FVP), yields octa-1,7-diene. rsc.org
The research findings are summarized in the table below, illustrating how the this compound framework and its derivatives have been instrumental in developing a more nuanced understanding of thermal fragmentation as a synthetic tool.
Table 1: Thermal Fragmentation Pathways of 8-Thiabicyclo[4.3.0]nonane/non-3-ene Derivatives
| Precursor Compound | Key Structural Feature | Pyrolysis Conditions | Major Products | Reaction Type | Reference |
|---|---|---|---|---|---|
| cis-8-Thiabicyclo[4.3.0]non-3-ene 8,8-dioxide | Unstrained Bicyclic Sulfolene | Forcing Conditions | Benzene, Toluene | Complete Fragmentation | rsc.org |
| 2,5-Bridged Analogues | Strained Bicyclic Sulfolene | Lower Temperatures | 1,3-Dienes, Buta-1,3-diene, SO₂ | Retro-Diels-Alder | rsc.org |
| Epoxidized 2,5-Bridged Analogues | Strained Epoxidized Sulfolene | Pyrolysis | Divinyl Epoxides | SO₂ Extrusion | rsc.org |
This systematic investigation highlights the contribution of the this compound ring system not as an intermediate in the synthesis of a specific complex target, but as a platform for refining the fundamental principles of reaction mechanisms. The knowledge gained from these studies allows for more precise control over the synthesis of dienes and other functionalized molecules from cyclic sulfones, thereby enriching the toolkit of modern organic synthesis. rsc.orgthieme-connect.de
Future Research Directions and Emerging Avenues in 8 Thiabicyclo 4.3.0 Non 3 Ene Chemistry
Exploration of Untapped Reactivity and Discovery of Novel Transformations of the Bicyclic Core
The inherent structural features of 8-thiabicyclo[4.3.0]non-3-ene—namely the sulfide (B99878) bridge, the cyclopentene (B43876) ring fusion, and the specific placement of the double bond—suggest a rich and underexplored reactive landscape. Future investigations are anticipated to move beyond simple functionalization to uncover novel skeletal transformations.
Key Research Thrusts:
Strain-Release Transformations: The bicyclic nature of the core imparts a degree of ring strain that can be harnessed for unique chemical transformations. Inspired by recent advances in the photocatalysis of strained bicyclic systems like bicyclobutanes, future work could explore visible light-induced strain-release pathways for this compound. rsc.org This could involve cycloadditions, ring-opening reactions, or cyclization cascades to generate diverse and complex molecular architectures that are otherwise difficult to access. rsc.org
Pericyclic Reactions: The embedded olefin and the diene potential of related structures suggest that pericyclic reactions are a promising avenue. Research into Diels-Alder reactions, where the diene is incorporated into a thia-bicyclic framework, has shown high facial diastereoselectivity. researchgate.net Future studies could explore the dienophilic or dienic nature of the this compound core and its derivatives in [4+2], [2+2], and [3+2] cycloadditions, potentially under thermal or photochemical conditions, to rapidly build molecular complexity. bohrium.comchemrxiv.orgmdpi.com
Oxidative C-H Functionalization and Rearrangements: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen bonds. Oxidative C-H bond cleavage in vinyl sulfides is known to generate electrophilic thiocarbenium ions that can couple with nucleophiles to form new heterocycles. acs.org Applying these strategies to the this compound system could lead to novel intramolecular cyclizations and functionalizations. Furthermore, the pyrolysis of the corresponding sulfone, this compound 8,8-dioxide, is known to result in fragmentation, indicating that thermal reactions could be a source of novel rearrangements and extrusions. st-andrews.ac.uk
Table 1: Potential Novel Transformations
| Reaction Class | Potential Reagents/Conditions | Expected Outcome |
|---|---|---|
| Photocatalytic Cycloaddition | Visible Light, Photosensitizer, Alkene | Novel polycyclic thia-heterocycles |
| Diels-Alder Reaction | Electron-deficient dienophiles, Heat/Lewis Acid | Fused-ring systems |
| Oxidative C-H Cyclization | DDQ, Appended π-nucleophile | New heterocyclic rings fused to the core |
Advancements in Stereochemical Control and Asymmetric Synthesis Leveraging the Thia-Bicyclic Scaffold
The creation of chiral molecules with precise three-dimensional arrangements is paramount in drug discovery and materials science. wikipedia.org The this compound scaffold possesses multiple stereocenters, making the development of asymmetric syntheses a critical research objective.
Key Research Thrusts:
Chiral Pool Synthesis: One of the most direct methods for asymmetric synthesis involves using a readily available chiral starting material. wikipedia.org L-cysteine, a naturally occurring and inexpensive amino acid, is an ideal candidate for the enantioselective synthesis of sulfur-containing heterocycles. rsc.org Future methodologies could focus on developing practical, scalable routes from L-cysteine to enantiopure this compound derivatives, leveraging the inherent chirality of the starting material to control the formation of new stereocenters. rsc.org
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern synthesis. nih.govsioc-journal.cn Research in this area will likely focus on:
Transition Metal Catalysis: Developing enantioselective palladium-catalyzed cycloadditions or iridium-catalyzed hydrogenations could provide access to specific enantiomers of the bicyclic core or its precursors. nih.govsioc-journal.cn
Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the asymmetric synthesis of a wide range of heterocyclic compounds. sioc-journal.cn Future efforts could design specific aminocatalysts or Brønsted acids to catalyze key bond-forming reactions in the synthesis of the this compound skeleton with high enantiomeric excess.
Substrate and Reagent Control: Diastereoselective reactions, where a chiral center already present in the molecule directs the formation of a new one, will be further explored. This includes hetero-Diels-Alder reactions where the facial selectivity is controlled by the existing ring system, leading to highly stereodefined products. bohrium.commdpi.com
Development of New Catalytic Systems for this compound Functionalization
Catalysis offers an efficient, atom-economical, and often milder alternative to stoichiometric reagents for chemical transformations. libretexts.org Developing bespoke catalytic systems for the selective functionalization of the this compound core is a major frontier. A key challenge is to achieve reactivity at the carbon framework without promoting undesired oxidation at the sulfur atom. acs.org
Key Research Thrusts:
C-H Bond Functionalization Catalysis: A significant area of development will be catalysts that can selectively activate the various C-H bonds of the scaffold.
Palladium Catalysis: Palladium catalysts have proven effective for the oxidative C-H halogenation and acetoxylation of pyridyl sulfides while avoiding sulfur oxidation. acs.org New ligand designs, such as bicyclic bissulfoxides, have enabled palladium-catalyzed allylic C-H oxidation. mdpi.com Adapting these systems to the this compound framework could allow for precise, late-stage functionalization.
Rhodium and Cobalt Catalysis: Rhodium and cobalt catalysts are known to mediate C-H activation and domino reactions in other bicyclic alkenes. beilstein-journals.org Exploring these metals could unlock novel carboamination or hydroacylation reactions on the thia-bicyclic core. beilstein-journals.orgacs.org
Sustainable Catalysis: The development of environmentally benign catalytic processes is a growing priority. This includes using earth-abundant metal catalysts like nickel or iron for transformations such as reductive thiolation to form the bicyclic sulfide ring itself. researchgate.net Another promising direction is the use of water as a solvent or even as a reactant in heterogeneous catalysis, which can enhance reaction rates and selectivity. nih.gov
Dual-Function Catalysts: Systems that combine a metal center with an organocatalytic moiety could offer unique reactivity. For instance, a chiral ligand on a metal catalyst could not only direct functionalization to a specific site but also control its stereochemistry, achieving both regioselective and enantioselective transformation in a single step.
Table 2: Emerging Catalytic Systems for Functionalization
| Catalyst Type | Target Reaction | Potential Advantage |
|---|---|---|
| Palladium/Bissulfoxide Ligand | Allylic C-H Amination/Alkylation | High efficiency and broad nucleophile scope. mdpi.com |
| Rhodium/Chelating Group | Hydroacylation/Ortho-alkenylation | Traceless, directed C-H functionalization. acs.org |
| Nickel/Reductant | Reductive Thiolation | Use of earth-abundant metals. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Chemical Design and Synthesis
Computational chemistry is an increasingly indispensable tool in modern synthetic planning, offering insights that can guide experimental work, reduce trial-and-error, and accelerate discovery. computabio.com For the this compound system, computational modeling can provide a deeper understanding of its intrinsic properties and reactivity.
Key Research Thrusts:
Reaction Mechanism and Selectivity Prediction: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. numberanalytics.com This allows for the prediction of the feasibility and selectivity (regio-, stereo-, and chemoselectivity) of proposed transformations. For example, modeling can help understand the factors governing the endo/exo selectivity in Diels-Alder reactions or predict the most likely site for C-H activation. bohrium.comnih.gov
Understanding Electronic Structure: Calculations can elucidate the electronic structure of the this compound core, including molecular orbital energies and electron density distributions. numberanalytics.commdpi.com This information is crucial for predicting reactivity towards electrophiles and nucleophiles and for understanding the influence of the sulfur heteroatom on the molecule's properties. nih.govethernet.edu.et
Rational Catalyst and Substrate Design: Before committing to lengthy and resource-intensive lab synthesis, computational tools can be used to design and screen virtual libraries of catalysts or substrates. computabio.com For instance, different chiral ligands for an asymmetric catalytic reaction could be modeled to predict which is most likely to afford high enantioselectivity. Similarly, the effect of various substituents on the reactivity of the bicyclic core can be simulated to identify promising candidates for specific applications.
Predictive Synthesis and Network Science: Emerging fields like network science and machine learning are beginning to be applied to chemical synthesis. frontiersin.org By analyzing vast databases of known reactions, these tools can suggest plausible synthetic routes to new target molecules, including complex heterocyclic systems. In the future, such approaches could be used to map out the most efficient pathways to novel functionalized this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Thiabicyclo[4.3.0]non-3-ene, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: Synthesis typically involves cycloaddition reactions (e.g., [4+3] or [3+2]) or sulfur-mediated ring-closing metathesis. Optimization requires systematic variation of catalysts (e.g., Lewis acids), temperature, and solvent polarity. Use design-of-experiments (DoE) frameworks to identify critical parameters. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using NMR and mass spectrometry (MS) .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer:
- Purity : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) for volatile derivatives.
- Structural Confirmation : Use - and -NMR to assign proton and carbon environments. Compare spectroscopic data with literature values (e.g., coupling constants for bicyclic systems). X-ray crystallography provides definitive proof of stereochemistry .
Q. What analytical techniques are most effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.
- pH Stability : Use UV-Vis spectroscopy to track absorbance changes in buffered solutions. For kinetic studies, employ pseudo-first-order rate calculations under controlled conditions .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the [4+3] cycloaddition reactions of this compound derivatives?
- Methodological Answer: Mechanistic studies require a combination of kinetic isotope effects (KIE), computational modeling (DFT or MD simulations), and trapping of reactive intermediates (e.g., using dienophiles). Compare experimental activation energies with computed transition states to validate reaction pathways. Address stereoelectronic effects of the sulfur atom on regioselectivity .
Q. How should researchers address discrepancies in experimental data when analyzing the reactivity of this compound under varying conditions?
- Methodological Answer:
- Root-Cause Analysis : Replicate experiments to rule out procedural errors. Use control experiments (e.g., inert atmosphere vs. ambient conditions) to isolate variables.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers. Cross-validate spectroscopic data with alternative techniques (e.g., IR vs. Raman) .
Q. What strategies are recommended for computational modeling of this compound’s electronic properties and supramolecular interactions?
- Methodological Answer:
- Electronic Structure : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces.
- Non-Covalent Interactions : Use molecular dynamics (MD) simulations with explicit solvent models to study host-guest binding or surface adsorption behavior. Validate with experimental data (e.g., NMR titration for binding constants) .
Q. How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound in asymmetric synthesis?
- Methodological Answer:
- Comparative Studies : Systematically test catalysts (e.g., chiral organocatalysts vs. metal complexes) under identical conditions.
- Stereochemical Analysis : Use chiral stationary phase HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Correlate results with steric/electronic descriptors from Hammett plots or linear free-energy relationships (LFER) .
Data Analysis and Presentation Guidelines
-
Table 1 : Example Data Table for Thermal Stability Analysis
Technique Parameter Measured Conditions Key Observations TGA Decomposition Temp. N₂ atmosphere, 10°C/min Onset at 215°C, 95% mass loss by 300°C DSC Phase Transitions 25–300°C, 5°C/min Endothermic peak at 185°C (melting) -
Statistical Tools : Use software like R or Python (SciPy) for regression analysis. Report confidence intervals (95% CI) and p-values for hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
